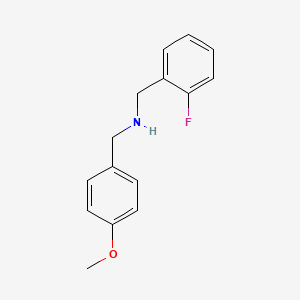

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Descripción general

Descripción

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and 4-methoxybenzylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Procedure: The 2-fluorobenzyl chloride is added dropwise to a solution of 4-methoxybenzylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Compounds with nucleophilic groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that compounds similar to (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine exhibit significant growth inhibition against various cancer cell lines. For instance, a related study reported mean growth inhibition rates exceeding 50% across multiple cell lines, suggesting potential as an anticancer agent .

- PDE5 Inhibition : The compound's structural similarities to known phosphodiesterase type 5 (PDE5) inhibitors suggest it may also exhibit similar inhibitory effects. Modifications to the benzyl moiety have been shown to enhance potency significantly, indicating that this compound could be explored for therapeutic applications in erectile dysfunction or pulmonary hypertension .

- Biological Interactions : The fluorinated benzyl group enhances binding affinity to specific receptors, potentially increasing the compound's efficacy. Studies have demonstrated that structural modifications can lead to improved pharmacokinetics and bioavailability, making it a candidate for further biological investigations .

Material Science

- Specialty Chemicals : The compound is also being investigated for its use in developing specialty chemicals with unique properties. Its ability to act as a building block for more complex molecules makes it valuable in industrial applications.

Data Tables

Case Study 1: Anticancer Efficacy

In a study assessing various benzylamine derivatives, this compound was tested against the NCI-60 panel of cancer cell lines. The compound demonstrated robust growth inhibition across multiple lines, particularly those associated with breast and lung cancers. This suggests that further development could yield effective therapeutic agents targeting these malignancies.

Case Study 2: PDE5 Inhibition

Research into PDE5 inhibitors has highlighted the role of substituents on the benzyl moiety in modulating activity. In comparative studies, this compound exhibited enhanced inhibitory effects relative to unsubstituted analogs, indicating its potential for treating conditions like erectile dysfunction.

Mecanismo De Acción

The mechanism of action of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzylamine: Lacks the methoxy group, making it less versatile in certain reactions.

4-Methoxybenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.

2-Fluorobenzyl chloride: Used as a starting material but lacks the amine functionality.

Uniqueness

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various synthetic and research applications.

Actividad Biológica

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol. The compound features a fluorobenzyl group and a methoxybenzyl group attached to an amine, which significantly influences its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity , which can affect its interaction with biological membranes and influence pharmacokinetic properties. The methoxy group is known to enhance solubility and stability, making this compound particularly interesting for medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

- Neuroactivity : The amine group suggests potential interactions with neurotransmitter systems, possibly influencing neurological functions.

- Cancer Research : Similar compounds have been investigated for their roles as inhibitors or modulators in various cancer-related pathways.

- Enzyme Interaction : The compound can be used to study enzyme interactions due to its unique functional groups.

The mechanism of action for this compound likely involves its interaction with various molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and specificity, leading to effective interactions within biological pathways.

Potential Targets

- Neurotransmitter Receptors : Interaction studies suggest binding affinity to specific neurotransmitter receptors, which could inform drug design efforts aimed at enhancing efficacy and reducing side effects.

- Enzymatic Pathways : The compound may influence signal transduction and metabolic processes through its interaction with enzymes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | Fluorine at para position | Different regioisomer; may exhibit distinct activity |

| (2-Methyl-benzyl)-(4-methoxy-benzyl)-amine | Methyl instead of fluoro | Potentially different pharmacokinetics |

| (3-Fluoro-benzyl)-(4-hydroxy-benzyl)-amine | Hydroxy group instead of methoxy | Altered solubility and reactivity |

The unique combination of functional groups in this compound may confer distinct biological properties not present in other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Cancer Cell Line Studies : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values ranging from 0.06 to 0.17 µM against A549 and other cancer cell lines, suggesting significant antiproliferative activity .

- Enzyme Inhibition : Studies on related compounds have demonstrated their ability to inhibit human monoamine oxidases (hMAOs) effectively, with selectivity indices indicating high potential for therapeutic applications .

- Molecular Docking Simulations : Simulations reveal that similar compounds can interact effectively with α/β tubulin complexes, suggesting potential mechanisms for anticancer activity .

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYDNUKRKWAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354618 | |

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418788-17-7 | |

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.